molecular formula C10H6BrF2N3O B13170800 (E)-7-Bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13170800
M. Wt: 302.07 g/mol
InChI Key: NFHAZNDDEFLJBH-UHFFFAOYSA-N
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Description

(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, featuring bromine, fluorine, and hydroxy groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 7th position of the isoquinoline ring.

    Fluorination: Addition of fluorine atoms at the 5th and 6th positions.

    Hydroxylation: Introduction of the hydroxy group.

    Formation of Carboximidamide: Conversion of the carboxylic acid group to carboximidamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboximidamide group to an amine.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5,6-difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups.

    5,6-Difluoroisoquinoline-1-carboximidamide: Lacks the bromine and hydroxy groups.

    7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline: Lacks the carboximidamide group.

Uniqueness

(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of all these functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H6BrF2N3O

Molecular Weight

302.07 g/mol

IUPAC Name

7-bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H6BrF2N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16)

InChI Key

NFHAZNDDEFLJBH-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C(=NO)N

Origin of Product

United States

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